4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one
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Overview
Description
4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one is a heterocyclic compound that contains both fluorine and sulfur atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one typically involves the reaction of 4,5,7-trifluoro-2-aminobenzenethiol with a suitable carbonyl compound under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer and anti-inflammatory agent due to its ability to interact with biological targets and modulate cellular pathways.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and photocatalysts, due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors, leading to the modulation of various biochemical pathways. For example, the compound may inhibit the activity of certain kinases or transcription factors, resulting in altered gene expression and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
- 2-Aminobenzothiazole
- 6-Fluorobenzothiazole
- 2-Methylbenzothiazole
Uniqueness
4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one is unique due to the presence of three fluorine atoms, which significantly influence its chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
4,5,7-trifluoro-3H-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NOS/c8-2-1-3(9)6-5(4(2)10)11-7(12)13-6/h1H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSVXAMFCCUISS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C2C(=C1F)SC(=O)N2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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